Cas no 83800-33-3 (N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine)

N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine is a fluorinated aromatic diamine derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a fluorine substituent and diethylamino groups, enhances reactivity and selectivity in electrophilic substitution and coupling reactions. The fluorine atom contributes to improved metabolic stability and binding affinity in bioactive compounds, making it valuable for medicinal chemistry research. The diethylamino groups provide steric and electronic modulation, facilitating tailored reactivity in polymer and dye synthesis. This compound is characterized by high purity and stability under standard conditions, ensuring consistent performance in advanced chemical processes. Its versatility makes it suitable for specialized industrial and research applications.
N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine structure
83800-33-3 structure
Product Name:N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine
CAS No:83800-33-3
MF:C10H15FN2
MW:182.237905740738
CID:1078488
PubChem ID:33788586
Update Time:2025-10-29

N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine Chemical and Physical Properties

Names and Identifiers

    • N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine
    • 1-N,1-N-diethyl-2-fluorobenzene-1,4-diamine
    • N1,N1-DIETHYL-2-FLUORO-1,4-BENZENEDIAMINE
    • N1,N1-Diethyl-2-fluorobenzene-1,4-diamine
    • FT-0681386
    • 83800-33-3
    • SCHEMBL9984014
    • OQXJVTVTMQSLEO-UHFFFAOYSA-N
    • AKOS005214553
    • N~1~,N~1~-Diethyl-2-fluorobenzene-1,4-diamine
    • DTXSID60652903
    • MDL: MFCD10689581
    • Inchi: 1S/C10H15FN2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4,12H2,1-2H3
    • InChI Key: OQXJVTVTMQSLEO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1N(CC)CC)N

Computed Properties

  • Exact Mass: 182.12200
  • Monoisotopic Mass: 182.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26000
  • LogP: 2.83530

N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine Security Information

  • HazardClass:IRRITANT

N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673373-5g
N1,N1-diethyl-2-fluorobenzene-1,4-diamine
83800-33-3 98%
5g
¥7330.00 2024-07-28
Crysdot LLC
CD12026592-5g
N1,N1-Diethyl-2-fluorobenzene-1,4-diamine
83800-33-3 95+%
5g
$499 2024-07-24

Additional information on N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine

Professional Introduction to N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine (CAS No. 83800-33-3)

N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine, a compound with the chemical formula C10H14N2F, is a significant molecule in the field of pharmaceutical chemistry. This N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluoro substituent and a diamine backbone makes it a versatile candidate for further chemical modifications and biological evaluations.

The CAS No. 83800-33-3 of this compound provides a unique identifier, ensuring precise referencing in scientific literature and patents. Its molecular structure consists of a benzene ring substituted with an ethyl group at the 1-position and two amino groups at the 1 and 4 positions, with an additional fluorine atom at the 2-position. This arrangement contributes to its distinct reactivity and interaction potential with biological targets.

In recent years, the pharmaceutical industry has seen a surge in the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The fluoro moiety in N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine is particularly noteworthy, as it can influence the compound's pharmacokinetic properties significantly. Studies have shown that fluorine atoms can increase the lipophilicity of molecules, thereby improving their absorption and distribution within the body.

The N-1,N-1-Diethyl part of the molecule introduces steric hindrance and electron-donating effects, which can modulate the compound's interactions with enzymes and receptors. This makes it an attractive scaffold for drug design, particularly in the development of novel therapeutic agents. Researchers have been exploring its potential as an intermediate in synthesizing more complex molecules with targeted biological activities.

One of the most exciting areas of research involving N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine is its application in anticancer drug development. The combination of the diamine structure and the fluoro substituent suggests that it may exhibit inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation. Preliminary studies have indicated that derivatives of this compound may possess significant anticancer properties, making them promising candidates for further investigation.

Additionally, the CAS No. 83800-33-3 has facilitated easier access to this compound for researchers worldwide. The ability to precisely identify and procure chemicals is crucial for conducting high-quality experiments and ensuring reproducibility in scientific studies. This compound's availability has enabled researchers to explore its potential applications in other therapeutic areas, including anti-inflammatory and antimicrobial therapies.

The synthesis of N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and fluorination methods, are often employed to introduce the necessary functional groups into the molecule. The growing interest in this compound has led to several patents being filed for novel synthetic routes and derivatives.

In conclusion, N-1,N-1-Diethyl-2-fluoro-1,4-benzenediamine (CAS No. 83800-33-3) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable candidate for developing new drugs targeting various diseases. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in medicinal chemistry and drug discovery efforts worldwide.

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